
3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is a derivative of propanamide with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar derivatives have been synthesized and studied for their biological properties, including antioxidant, anticancer, antibacterial, and antifungal activities.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized by incorporating different moieties such as semicarbazide and thiosemicarbazide . Another synthesis approach involved the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones, followed by reduction to form secondary propanaryl-amines . These methods indicate that the synthesis of the compound would likely involve multi-step organic reactions, including condensation and reduction processes.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using spectroscopic techniques such as IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry . X-ray diffraction studies were used to determine the crystal structure of a related compound, 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, which crystallizes in the triclinic crystal class . These techniques would be essential in confirming the molecular structure of 3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds suggest that the compound may also undergo various chemical transformations. For example, the formation of secondary propanaryl-amines indicates the possibility of the compound participating in nucleophilic substitution reactions . The presence of functional groups such as amides and ethers could also allow for further chemical modifications, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide are not directly reported, the properties of similar compounds can provide insights. The antibacterial and antifungal activities of synthesized propanamide derivatives suggest that these compounds have significant interactions with biological molecules . The presence of methoxy and trifluoromethyl groups could influence the lipophilicity, solubility, and overall bioavailability of the compound, which are critical factors in drug design and medicinal chemistry.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
- This compound is part of a series of selective androgen receptor modulators (SARMs) being developed for androgen-dependent diseases. A study demonstrated its low clearance, moderate volume of distribution, and terminal half-life in rats, indicating its potential for therapeutic applications in androgen-dependent diseases (Wu et al., 2006).
Synthesis and Identification
- Research has been conducted on the synthesis and identification of contaminants in similar compounds, highlighting the importance of purity in chemical synthesis for scientific and medicinal applications (Błachut et al., 2002).
Antioxidant and Anticancer Activity
- Derivatives of this compound have shown significant antioxidant and anticancer activity. Some derivatives exhibited greater antioxidant activity than ascorbic acid and showed cytotoxic effects against certain cancer cell lines, which is crucial for cancer therapy research (Tumosienė et al., 2020).
Renewable High-Temperature Resins
- Studies have explored the impact of methoxy groups (like those in this compound) on the properties and thermal stability of renewable cyanate ester resins. This research is significant in the development of sustainable materials with potential industrial applications (Harvey et al., 2015).
Natural Product Isolation
- The compound has been isolated from natural sources like Capsicum annuum stems. This kind of research contributes to the understanding of natural product chemistry and potential pharmaceutical applications (Chen et al., 2011).
Antimicrobial and Bioactive Constituents
- It has been isolated from other sources like Jolyna laminarioides and evaluated for bioactivities such as antimicrobial and chymotrypsin inhibitory activity, highlighting its potential in the development of new therapeutic agents (Atta-ur-rahman et al., 1997).
Prostate Cancer Imaging
- Carbon-11-labeled propanamide derivatives, related to this compound, have been synthesized for potential use in prostate cancer imaging. This development is significant in the field of medical diagnostics (Gao et al., 2011).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-26-16-10-7-14(8-11-16)9-12-17(24)23-13-18(25,19(20,21)22)15-5-3-2-4-6-15/h2-8,10-11,25H,9,12-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUOBPCUQJPQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3016605.png)
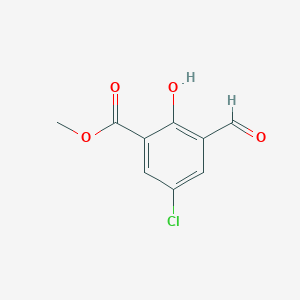
![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)
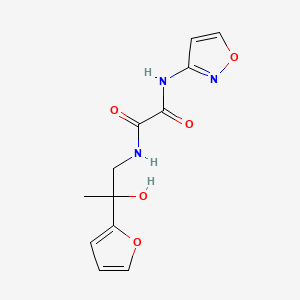
![methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3016611.png)


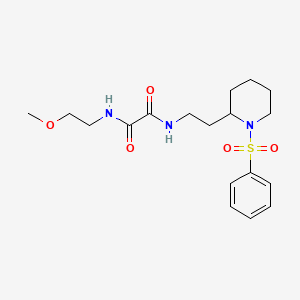


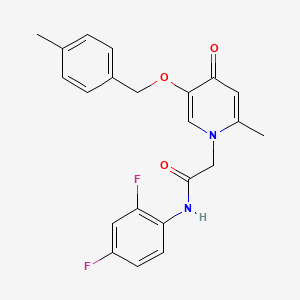

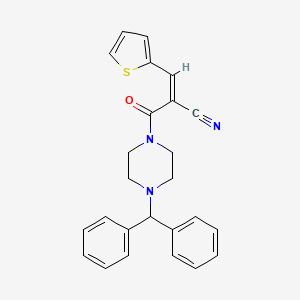
![7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3016627.png)